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Compound of Interest

Compound Name:
2-(Piperazin-1-ylmethyl)thiazole

trihydrochloride

CAS No.: 2470436-38-3

Cat. No.: B2549756

Get Quote

Executive Summary
The emergence of Multi-Drug Resistant (MDR) and Extensively Drug-Resistant (XDR)

Mycobacterium tuberculosis strains necessitates the development of novel chemical entities

(NCEs) with unique mechanisms of action. This guide analyzes the Piperazinyl-Pyrazolyl-

Thiazole hybrid scaffold, a promising lead class identified in recent 2025 medicinal chemistry

campaigns.

Key Takeaway: The lead candidate, Compound 6c (4-Bromophenyl derivative), exhibits a

Minimum Inhibitory Concentration (MIC) of 1.6 µg/mL against M. tuberculosis H37Rv,

equipotent to standard first-line drugs like Ethambutol, while maintaining a favorable ADMET

profile.

Scientific Rationale: The Hybrid Pharmacophore
Strategy
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The design of this scaffold leverages the "Molecular Hybridization" approach, fusing three

distinct pharmacophores to overcome pharmacokinetic barriers and target resistance

mechanisms:

Piperazine Moiety: Acts as a hydrophilic linker, enhancing oral bioavailability and modulating

lipophilicity (LogP) to facilitate penetration through the mycolic acid-rich mycobacterial cell

wall.

Pyrazole Core: A validated scaffold in medicinal chemistry (e.g., Celecoxib) that provides

rigid structural orientation and hydrogen-bonding acceptors for enzyme active sites.

Thiazole Ring: A critical pharmacophore found in potent anti-infectives (e.g., Sulfathiazole),

known to interact with bacterial DNA gyrase and Enoyl-ACP reductase (InhA).

Chemical Synthesis & Structural Assembly
The synthesis of these hybrids follows a convergent protocol, utilizing the Vilsmeier-Haack

reaction followed by a Hantzsch thiazole cyclization.

Synthesis Workflow (DOT Diagram)

Starting Material:
3-methyl-5-(4-methylpiperazin-1-yl)-

1-phenyl-1H-pyrazole

Step 1: Vilsmeier-Haack
(POCl3, DMF)

Formylation at C-4

Intermediate:
Pyrazole-4-carbaldehyde

Step 2: Condensation
(Thiosemicarbazide, EtOH, Reflux)

Intermediate:
Thiosemicarbazone

Step 3: Hantzsch Cyclization
(Substituted Phenacyl Bromide)

Final Product:
Piperazinyl-Pyrazolyl-Thiazole

(Compounds 6a-6i)

Click to download full resolution via product page

Figure 1: Convergent synthetic pathway for the assembly of the piperazinyl-pyrazolyl-thiazole

scaffold.

Structure-Activity Relationship (SAR) Analysis
The SAR of this series is driven primarily by the electronic and steric nature of the substituents

on the phenyl ring attached to the thiazole core.

Core SAR Findings
Thiazole C-4 Position (Aryl Ring): This is the "activity switch."
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Electron-Withdrawing Groups (EWGs): Introduction of halogens (Br, F) or strong EWGs

significantly enhances potency. The 4-Bromo substituent is optimal, likely due to halogen

bonding interactions within the hydrophobic pocket of the target enzyme (putatively InhA).

Electron-Donating Groups (EDGs): Methoxy (-OMe) groups maintain moderate activity but

are less potent than their halogenated counterparts.

Steric Bulk: Bulky groups at the ortho position tend to decrease activity due to steric

clashes preventing optimal ligand-receptor binding.

Comparative Performance Data

Compound ID
R-Substituent
(Thiazole Phenyl)

MIC (µg/mL) vs
H37Rv

Relative Potency

6c (Lead) 4-Br 1.6 Excellent

6d 4-F 3.125 Very Good

6e 4-OCH₃ 3.125 Very Good

6a 4-Cl 12.5 Moderate

6g 4-CN 12.5 Moderate

6i H (Unsubstituted) 100 Poor

Isoniazid (Standard) 0.2 Reference

Ethambutol (Standard) 1.6 Reference

SAR Logic: The order of potency (Br > F ≈ OMe > Cl) suggests that while lipophilicity

(facilitated by Br and F) is crucial for cell wall permeation, the specific electronic environment

created by the bromine atom provides the optimal binding energy.

Biological Evaluation Protocols
To ensure reproducibility, the following validated protocols are recommended.

A. Antitubercular Activity: Resazurin Microtiter Assay (REMA)
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Principle: Colorimetric assay using resazurin (blue) which is reduced to resorufin (pink) by

metabolically active bacteria.

Protocol Steps:

Inoculum Prep: Adjust M. tuberculosis H37Rv culture to McFarland standard 1.0, then

dilute 1:20 followed by 1:100 in Middlebrook 7H9 broth.

Plating: Add 100 µL of broth to 96-well plates. Add test compounds (dissolved in DMSO) in

serial two-fold dilutions (final conc. 0.2–100 µg/mL).

Incubation: Incubate at 37°C for 7 days.

Development: Add 30 µL of 0.01% Resazurin solution. Incubate for 24-48 hours.

Readout: A change from blue to pink indicates bacterial growth. The MIC is the lowest

concentration preventing color change.

B. Cytotoxicity Screening (Vero Cells)
Cell Line: African Green Monkey Kidney (Vero) cells.[1]

Method: MTT Assay.[1][2][3][4]

Metric: Selectivity Index (SI = CC₅₀ / MIC). An SI > 10 is generally considered safe for early-

stage hits.

Note: Early ADME studies for this scaffold indicate favorable pharmacokinetics with predicted

low toxicity, though experimental CC₅₀ verification is mandatory for lead optimization.

Biological Assay Workflow (DOT Diagram)

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.biorxiv.org/content/10.1101/2025.05.30.657029v1.full.pdf
https://www.biorxiv.org/content/10.1101/2025.05.30.657029v1.full.pdf
https://www.researchgate.net/publication/381838198_Cytotoxicity_and_activity_of_thiosemicarbazones_and_semicarbazones_in_Mycobacterium_tuberculosis_a_systematic_review
https://pubmed.ncbi.nlm.nih.gov/41081424/
https://pubs.rsc.org/en/content/articlehtml/2025/ra/d5ra04692k
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2549756?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesized Compound
(e.g., 6c)

Split Sample

M. tb H37Rv Culture
(Middlebrook 7H9)

Vero Cell Line
(DMEM Media)

REMA Assay
(7 Days, 37°C)

Determine MIC
(Blue -> Pink inhibition)

Calculate Selectivity Index
(SI = CC50 / MIC)

MTT Cytotoxicity Assay
(72 Hours)

Determine CC50
(Cell Viability)

Click to download full resolution via product page

Figure 2: Parallel workflow for determining antitubercular potency and mammalian cytotoxicity.

Mechanism of Action (Putative)
Molecular docking studies and structural homology with known inhibitors suggest that these

hybrids likely target Enoyl-ACP Reductase (InhA), a key enzyme in the Type II Fatty Acid

Synthesis (FAS-II) pathway, essential for mycolic acid biosynthesis.

Binding Mode: The thiazole nitrogen and hydrazinyl linker often form hydrogen bond

networks with the Tyr158 residue of InhA, while the hydrophobic phenyl tail (especially with

Br/F substituents) occupies the hydrophobic pocket, mimicking the fatty acyl substrate.
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Compound 6c
(Piperazinyl-Pyrazolyl-Thiazole)

Target: InhA Enzyme
(NADH Dependent)

 Docks to Interaction:
1. H-Bonding (Tyr158)

2. Hydrophobic Pocket (Br-Phenyl)

Inhibition of
Mycolic Acid Biosynthesis

Bacterial Cell Death
(Lysis)
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Figure 3: Putative mechanism of action involving InhA inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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